molecular formula C17H16ClFN2O4S B2592082 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034424-06-9

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2592082
CAS RN: 2034424-06-9
M. Wt: 398.83
InChI Key: ZNCLABZBPPSEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Applications

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene has been developed. This includes the formation of amino and triazole derivatives, highlighting the compound's utility in creating a diverse range of bioactive molecules with potential applications in medicinal chemistry Tan et al., 2016.

  • Substituted Azetidinones from Apremilast Dimer : The design of 2-azetidinones has garnered attention due to their biological and pharmacological properties. The synthesis of azetidinones derived from the dimer of Apremilast, featuring sulfonamide rings, indicates the compound's relevance in drug development and pharmaceutical research Jagannadham et al., 2019.

  • Tautomery and Acid-Base Properties of Azoderivatives : The study of azoderivatives of benzoylacetone, including their structural and tautomeric properties, underscores the importance of such compounds in understanding the chemical behavior relevant to drug design and biochemical applications Mahmudov et al., 2011.

  • Isomeric Hexahydroisoindole-1,3-dione Compounds : The investigation of two isomeric compounds based on the hexahydroisoindole-1,3-dione structure reveals differences in molecular conformations and highlights their potential as herbicides, demonstrating the compound's utility in agricultural chemistry Li et al., 2005.

  • Biotransformation of β-Secretase Inhibitors : Research on the aminoisoindoles, structurally analogous to the query compound, as potent β-secretase inhibitors provides insights into their metabolic fate and the discovery of unusual metabolic pathways, which is crucial for the development of Alzheimer's disease treatments Lindgren et al., 2013.

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-14-7-11(5-6-15(14)19)26(24,25)20-8-10(9-20)21-16(22)12-3-1-2-4-13(12)17(21)23/h1-2,5-7,10,12-13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCLABZBPPSEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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